molecular formula C17H14N2O4S B2555675 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 380570-14-9

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2555675
CAS No.: 380570-14-9
M. Wt: 342.37
InChI Key: SOBFZOBFFWHUPL-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that features both indole and benzothiazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the construction of the indole and benzothiazole rings followed by their coupling. One common method involves the use of 2-aminobenzothiazole and an appropriate indole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or benzothiazole rings .

Scientific Research Applications

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione apart is its dual indole and benzothiazole structure, which allows it to participate in a wider range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O3S2C_{25}H_{23}N_{3}O_{3}S_{2} with a molecular weight of approximately 477.6 g/mol. The compound features a benzothiazole core, which is often associated with various pharmacological effects.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity : Many benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some compounds display inhibitory effects on monoamine oxidase (MAO) enzymes, which are important in neurodegenerative diseases.

Anticancer Activity

Research has shown that compounds similar to This compound possess notable anticancer properties. For instance:

  • A study evaluated the cytotoxicity of several benzothiazole derivatives against various cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231). The most active compound exhibited an IC50 value ranging from 0.24 to 0.92 µM across these lines .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
18eNCI-H2260.31
18eSK-N-SH0.24
18eHT290.92
18eMKN-450.75
18eMDA-MB-2310.85

Enzyme Inhibition

Inhibition studies have indicated that benzothiazole derivatives can selectively inhibit MAO-A and MAO-B enzymes. For example:

  • Compounds with structural similarities to the target molecule showed significant inhibition against MAO-B with an IC50 as low as 0.060 µM . This suggests that the compound may have potential applications in treating disorders like depression and Parkinson's disease.

Table 2: MAO Inhibition Activity

CompoundMAO TypeIC50 (µM)
Compound 3eMAO-B0.060
SelegilineMAO-B0.044

The mechanism by which benzothiazole derivatives exert their biological effects often involves interactions at the molecular level:

  • Caspase Activation : Certain benzothiazole compounds activate procaspase-3, leading to apoptosis in cancer cells .

Mechanism of Action

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Cytotoxicity against Cancer Cells : A study found that a series of benzothiazole derivatives induced apoptosis in cancer cells through caspase activation pathways .
  • Neuroprotective Effects : Another investigation demonstrated that certain derivatives could protect neuronal cells from oxidative stress by inhibiting MAO-B activity .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(18-10-9-12-5-1-3-7-14(12)18)11-19-17(21)13-6-2-4-8-15(13)24(19,22)23/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFZOBFFWHUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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